Lasiodiplodin

描述

Lasiodiplodin is a macrolide antibiotic isolated from endophytic fungi, particularly from the genus Lasiodiplodia. This compound has garnered significant attention due to its potent biological activities, including antifungal, antimycobacterial, and anti-inflammatory properties .

准备方法

Synthetic Routes and Reaction Conditions: Lasiodiplodin is typically isolated from endophytic fungi such as Lasiodiplodia pseudotheobromae. The isolation process involves culturing the fungus under optimized conditions to maximize the yield of this compound. The culture conditions include specific temperature, pH, fermentation time, carbon-to-nitrogen ratio, and liquid volume . The compound is then extracted using organic solvents and purified through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the endophytic fungi under controlled conditions. The optimization of culture conditions is crucial to enhance the yield of this compound. Factors such as nutrient composition, dissolved oxygen levels, and the presence of enzyme inhibitors are adjusted to achieve maximum production .

化学反应分析

Types of Reactions: Lasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various this compound analogues with altered functional groups, which can exhibit different biological activities .

科学研究应用

Antifungal Activity

Lasiodiplodin has shown significant antifungal properties against several phytopathogenic fungi. A study demonstrated its inhibitory effects on six fungi, with IC50 values ranging from 15.50 to 52.30 μg/mL. The highest efficacy was observed against Exserohilum turcicum , Colletotrichum capsici , and Pestalotiopsis theae with IC50 values of 15.50, 15.90, and 17.55 μg/mL, respectively. The antifungal mechanism involves alterations in colony morphology and disruption of cell membrane integrity .

Antileukemic Properties

Research indicates that this compound possesses antileukemic properties, making it a potential candidate for cancer treatment. Its synthesis from cashew nut shell liquid (CNSL) has been explored, highlighting its utility in producing bioactive compounds that can regulate plant growth and potentially inhibit leukemia cell proliferation .

Antimycobacterial and Anti-inflammatory Activities

(R)-(+)-Lasiodiplodin extracted from Sordaria tamaensis exhibits potent antimycobacterial activity and anti-inflammatory effects. This suggests its potential application in treating infections caused by drug-resistant bacteria and inflammatory diseases .

Bioimaging and Fluorescent Probes

Derivatives of this compound have been investigated for their use in bioimaging applications due to their fluorescent properties. This expands the potential utility of this compound beyond traditional pharmacological applications into advanced imaging techniques in biological research .

Table 1: Antifungal Activity of this compound

| Fungal Species | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Exserohilum turcicum | 15.50 | Alteration of colony morphology, membrane disruption |

| Colletotrichum capsici | 15.90 | Membrane integrity disturbance |

| Pestalotiopsis theae | 17.55 | Disruption of cell structure |

| Other Phytopathogenic Fungi | 52.30 | General antifungal activity |

Table 2: Biological Activities of this compound

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of this compound isolated from Lasiodiplodia pseudotheobromae showed promising results against various phytopathogenic fungi, indicating its potential as a natural pesticide in agriculture .

Case Study 2: Synthesis and Application

Research on the synthesis of this compound from cashew nut shell liquid highlighted its dual role as a plant growth regulator and an antileukemic agent, showcasing its versatility in both agricultural and medical fields .

Case Study 3: Antimycobacterial Properties

The investigation into (R)-(+)-lasiodiplodin revealed significant antimycobacterial properties, suggesting its potential role in developing new treatments for tuberculosis and other resistant infections .

作用机制

Lasiodiplodin exerts its effects by disrupting the cell membrane integrity of target organisms. It alters the colony morphology of fungi and inhibits the production of inflammatory mediators such as nitric oxide, interleukin-1 beta, and tumor necrosis factor-alpha . The predicted molecular target of this compound is the class IIa fructose 1,6-bisphosphate aldolase, which plays a crucial role in the glycolytic pathway .

相似化合物的比较

Lasiodiplodin is unique among macrolide antibiotics due to its specific biological activities and its origin from endophytic fungi. Similar compounds include:

12,14-Dibromo this compound: Exhibits strong antimicrobial activity against Fusarium oxysporum and Bacillus subtilis.

(3R),(5S)-5-Hydroxythis compound: Another analogue with distinct biological properties.

生物活性

Lasiodiplodin is a macrolide antibiotic isolated from the endophytic fungus Lasiodiplodia pseudotheobromae, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antimicrobial, and potential therapeutic properties, supported by recent research findings and case studies.

1. Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties against various phytopathogenic fungi. An in vitro assay revealed the compound's inhibitory effects on six different fungal species, with IC50 values indicating its potency:

| Fungal Species | IC50 (μg/mL) |

|---|---|

| Exserohilum turcicum | 15.50 |

| Colletotrichum capsici | 15.90 |

| Pestalotiopsis theae | 17.55 |

| Other species | 52.30 |

The highest antifungal activity was recorded against Exserohilum turcicum, where this compound altered colony morphology and compromised cell membrane integrity, leading to cell death . This suggests that this compound could be a promising candidate for developing antifungal agents in agriculture.

2. Antimicrobial Properties

In addition to its antifungal effects, this compound has shown broad-spectrum antimicrobial activity. A review of secondary metabolites produced by Lasiodiplodia theobromae highlighted this compound's potential against various pathogens, including bacteria and fungi. The compound's bioactivity can be attributed to its ability to interfere with microbial cell functions, making it a subject of interest for further pharmacological studies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : this compound disrupts the integrity of fungal cell membranes, leading to leakage of cellular contents and eventual cell death.

- Alteration of Morphology : The compound induces morphological changes in fungal cells, which may hinder their growth and reproduction.

- Inhibition of Key Enzymes : It has been suggested that this compound may inhibit enzymes critical for fungal metabolism, although specific targets remain to be fully elucidated.

4. Case Studies and Research Findings

Several studies have investigated the biological activities of this compound in various contexts:

- A study optimized culture conditions for L. pseudotheobromae, significantly increasing this compound yield from 0.59 mg/L to 52.33 mg/L, highlighting the importance of cultivation techniques in maximizing bioactive compound production .

- Another investigation into the phytotoxic effects of secondary metabolites produced by L. theobromae found that temperature variations can influence the efficacy of these compounds, including this compound .

5. Future Directions

The promising biological activities of this compound warrant further exploration:

- Pharmacological Studies : Research should focus on clinical trials to assess this compound's efficacy and safety in humans.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound affects microbial cells will enhance understanding and potential applications.

- Agricultural Applications : Given its antifungal properties, this compound could be developed into a natural pesticide alternative that minimizes chemical use in agriculture.

属性

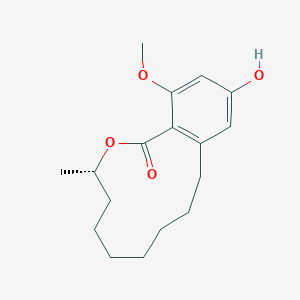

IUPAC Name |

(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWRDLQBKAOJNC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lasiodiplodin has been shown to inhibit ATP synthesis and electron flow from water to methylviologen in spinach thylakoids, acting as a Hill reaction inhibitor. [] This inhibition occurs at three distinct sites: CF1, the water-splitting enzyme, and the electron-transfer path between P680 and QA. [] Furthermore, this compound and its derivatives, particularly those containing a cis-enone group, exhibit potent inhibitory effects against various protein kinases. [] This inhibition stems from their ability to undergo Michael addition reactions with cysteine residues present in the kinase nucleotide binding site. [] One study identified Class IIa fructose 1,6-bisphosphate aldolase as a potential target for this compound in Mycobacterium tuberculosis. []

A: Desmethyl-lasiodiplodin, a derivative of this compound, has demonstrated anticancer effects against human breast adenocarcinoma (MCF-7) cells. [] This compound induces apoptosis in MCF-7 cells, evidenced by increased expression levels of caspase 3, c-myc, and p53. [] Additionally, desmethyl-lasiodiplodin suppresses the expression of monocyte chemotactic protein (MCP)-3, a cytokine implicated in cell survival and metastasis. []

A: While the provided texts do not explicitly state the molecular formula and weight of this compound, they describe its structure as a 12-membered resorcylic acid lactone (RAL12). [] Structural elucidation of this compound and its derivatives has been achieved through various spectroscopic techniques, including but not limited to:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR (COSY, HSQC, HMBC, NOESY) [, , , , , , ]

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , ]

- Electronic circular dichroism (ECD) [, ]

- Infrared Spectroscopy (IR) []

- Mass Spectrometry (MS) []

- Ultraviolet Spectroscopy (UV) []

ANone: The provided research papers primarily focus on the isolation, synthesis, and biological activity of this compound and its analogs. Information regarding its material compatibility, stability, and performance under various conditions is limited.

ANone: The research primarily focuses on this compound as a bioactive natural product, not as a catalyst. Therefore, information regarding its catalytic properties is not available within these papers.

A: While some studies have employed ab-initio MM2 calculations to investigate the stereoselectivity of reactions involving similar macrocyclic compounds, [] specific applications of computational chemistry and modeling techniques (simulations, calculations, QSAR models) focused on this compound are not extensively discussed in the provided research.

A: Research suggests that the presence of a resorcinol-3-OH group in this compound significantly contributes to its cytotoxic activity. [] Furthermore, the cis-enone moiety found in this compound and similar resorcylic acid lactones (RALs) plays a crucial role in their potent inhibition of protein kinases by facilitating Michael addition reactions with cysteine residues in the kinase nucleotide binding site. [] Introducing bromine substituents into the this compound structure enhances its antifungal activity against Fusarium oxysporum. [] Specifically, 12,14-dibromo-lasiodiplodin exhibits a significantly lower minimum inhibitory concentration (MIC) compared to the parent compound. []

ANone: The provided research papers primarily focus on the isolation, synthesis, and biological activity of this compound and its analogs. Information regarding its stability under various conditions and formulation strategies is limited.

ANone: The research on this compound and related compounds has evolved over several decades, with significant contributions from various research groups:

- Early Isolation and Structural Elucidation: this compound was first isolated and characterized from the fungus Botryodiplodia theobromae. []

- Synthetic Approaches: Several synthetic routes to this compound and its analogs have been developed, showcasing the use of various chemical transformations, including ring-closing metathesis, Stille cross-coupling, and McMurry coupling. [, , , , , , ]

- Biological Activity and Mechanism of Action: Studies have explored the biological activities of this compound and its derivatives, revealing their potential as antifungal, antitumor, anti-inflammatory, and protein kinase inhibitory agents. [, , , , , , ]

- Biosynthesis: Research has also delved into the biosynthetic pathway of this compound in fungi, elucidating the involvement of polyketide synthases and other enzymes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。